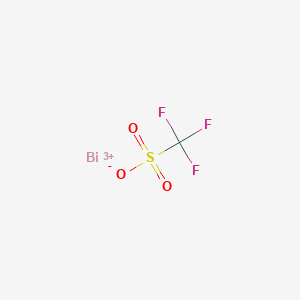

bismuth;trifluoromethanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

bismuth;trifluoromethanesulfonate is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is known for its complex structure and significant biological activity, making it a subject of study in chemistry, biology, medicine, and industry.

Métodos De Preparación

The synthesis of bismuth;trifluoromethanesulfonate involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include the formation of key intermediates, followed by their transformation into the final product through various chemical reactions. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

bismuth;trifluoromethanesulfonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted analogs.

Aplicaciones Científicas De Investigación

Catalytic Applications in Organic Synthesis

1.1 Glycosylation Reactions

Bi(OTf)₃ has been identified as an effective catalyst for the activation of glycosyl halides, facilitating the glycosidation of differentially protected sugars such as glucosyl, galactosyl, and mannosyl halides. This method allows for the synthesis of glycosides with high yields and minimal side products. The reactions typically proceed rapidly, often completing within one hour using only 35 mol% of the catalyst .

| Substrate | Reaction Time | Catalyst Loading | Yield |

|---|---|---|---|

| Glucosyl bromide | 1 hour | 35 mol% | High |

| Galactosyl chloride | 1 hour | 35 mol% | High |

| Mannosyl halides | 1 hour | 35 mol% | High |

1.2 Friedel-Crafts Acylation

Bismuth triflate has also been utilized in Friedel-Crafts acylation reactions. It serves as a catalyst for the acylation of various substituted benzenes, demonstrating enhanced reactivity in the presence of electron-donating groups on the aromatic ring . This application is particularly useful for synthesizing complex aromatic compounds.

Nazarov Reaction

The Nazarov reaction, which involves the cyclization of aryl vinyl ketones to form indanones, has been effectively catalyzed by Bi(OTf)₃. This reaction can be performed without any additives and is tolerant to air and moisture, making it an attractive option for synthetic chemists .

| Substrate Type | Reaction Conditions | Yield |

|---|---|---|

| Aryl vinyl ketones | Acetonitrile at 60 °C | Good to excellent |

| Indanones | Varies with substrate | Promising against cancer cell lines |

Biological Applications

Preliminary studies have indicated that indanones synthesized using Bi(OTf)₃ exhibit promising biological activity against certain human cancer cell lines. This highlights the potential for Bi(OTf)₃ not only as a synthetic catalyst but also as a component in drug development .

Additional Synthetic Applications

Bi(OTf)₃ has been reported to facilitate various other reactions:

- Oxidation Reactions : It can catalyze the oxidation of epoxides to cyclic carbonates using molecular oxygen .

- Cleavage Reactions : Bismuth triflate has shown effectiveness in cleaving tert-butoxy derivatives of thiophenes and furans, outperforming traditional Lewis acids like ZnCl₂ .

- Nitration Reactions : It has been used for the nitration of nitropyrazoles and aromatic hydrocarbons with high yields .

Mecanismo De Acción

The mechanism of action of bismuth;trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s effects and potential therapeutic applications.

Comparación Con Compuestos Similares

bismuth;trifluoromethanesulfonate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or biological activities, but this compound may exhibit distinct properties that make it particularly valuable for certain applications. Some similar compounds include those with related chemical structures or those that target similar biological pathways.

Propiedades

IUPAC Name |

bismuth;trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3O3S.Bi/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+3/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYUMYXSGIKHHE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].[Bi+3] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBiF3O3S+2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.